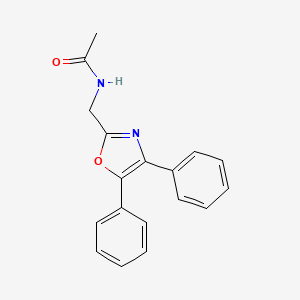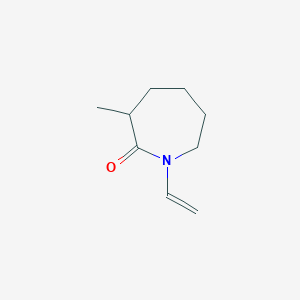
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is also known by its common name, 3-Methyl-1-vinyl-2-azepanone . This compound belongs to the class of azepinones, which are seven-membered lactams.
Preparation Methods
The synthesis of 2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- can be achieved through various synthetic routes. One common method involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with vinyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce various functional groups.
Polymerization: The vinyl group in the compound allows it to undergo polymerization reactions, forming homopolymers or copolymers.
Scientific Research Applications
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- involves its interaction with specific molecular targets. The vinyl group allows it to participate in various chemical reactions, potentially modifying biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
2H-Azepin-2-one, 1-ethenylhexahydro-3-methyl- can be compared with other similar compounds such as:
2H-Azepin-2-one, 1-ethenylhexahydro-4-methyl-: Similar structure but with a different methyl group position.
2H-Azepin-2-one, 7-ethylhexahydro-1-methyl-: Contains an ethyl group instead of a vinyl group.
2H-Azepin-2-one, 1,3-dihydro-7-isopropyl-3-methyl-: Features additional hydrogenation and an isopropyl group.
Properties
CAS No. |
502507-57-5 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-ethenyl-3-methylazepan-2-one |
InChI |
InChI=1S/C9H15NO/c1-3-10-7-5-4-6-8(2)9(10)11/h3,8H,1,4-7H2,2H3 |
InChI Key |
KWEBKUMFMORVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN(C1=O)C=C |
Related CAS |
502507-57-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


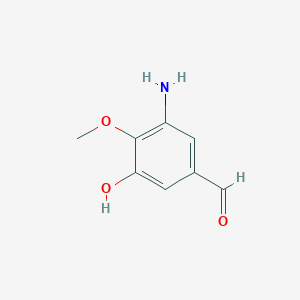
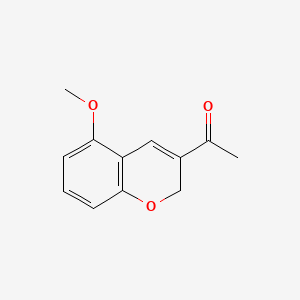
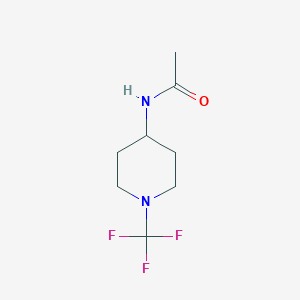
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
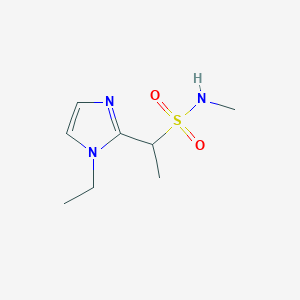
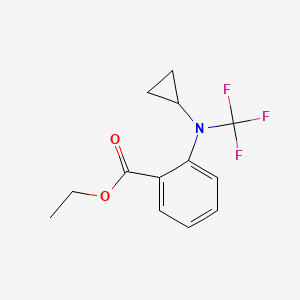

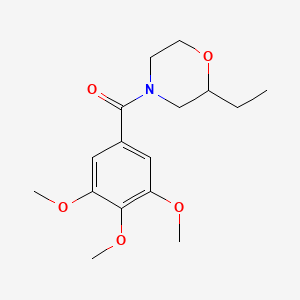
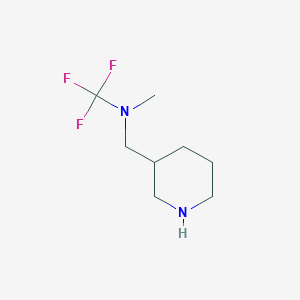
![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
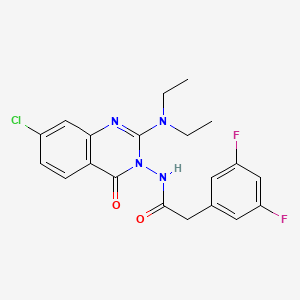
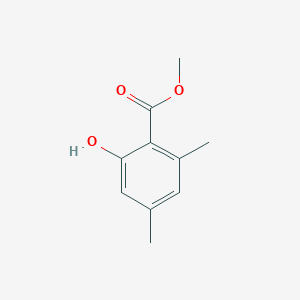
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
